molecular formula C17H16Br2N2O4 B11552058 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide

Katalognummer: B11552058
Molekulargewicht: 472.1 g/mol
InChI-Schlüssel: FYWAMNYGNJKRNN-AWQFTUOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide is an organic compound characterized by the presence of bromine and methoxy groups attached to a phenoxy and phenyl ring, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 4-bromo-2-methoxyphenol, is reacted with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride. This intermediate is then treated with hydrazine hydrate to yield 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.

    Condensation reaction: The hydrazide is then condensed with 3-bromo-4-methoxybenzaldehyde under acidic conditions to form the final product, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability.

    Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its unique structural features.

Wirkmechanismus

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the catalytic process. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H16Br2N2O4

Molekulargewicht

472.1 g/mol

IUPAC-Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16Br2N2O4/c1-23-14-5-3-11(7-13(14)19)9-20-21-17(22)10-25-15-6-4-12(18)8-16(15)24-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI-Schlüssel

FYWAMNYGNJKRNN-AWQFTUOYSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC)Br

Kanonische SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.